molecular formula C6HF11 B3277590 1H-Perfluorohex-1-ene CAS No. 66249-21-6

1H-Perfluorohex-1-ene

Cat. No.: B3277590
CAS No.: 66249-21-6
M. Wt: 282.05 g/mol
InChI Key: XBCWZRARCMLNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Perfluorohex-1-ene, also known as dodecafluoro-1-hexene, is a perfluorinated compound with the molecular formula C6F12. It is characterized by the presence of a double bond between the first and second carbon atoms, with all hydrogen atoms replaced by fluorine atoms. This compound is notable for its high thermal and chemical stability, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Perfluorohex-1-ene can be synthesized through the radical polymerization of perfluorinated monomers. One method involves the use of ultrahigh pressure (15-16 thousand atmospheres) and temperatures ranging from 180-240°C. The monomer, CF2=CF-(CF2)3–CF3, is polymerized in the presence of a perfluorinated peroxide initiator based on pentafluorobenzoic acid .

Industrial Production Methods: The industrial production of this compound typically involves the distillation of the monomer in an argon atmosphere to remove dissolved oxygen, which inhibits radical polymerization. The polymerization process is carried out in Teflon ampoules within cylinder-piston molds .

Chemical Reactions Analysis

Types of Reactions: 1H-Perfluorohex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-Perfluorohex-1-ene primarily involves radical polymerization. The double bond in the compound allows for the formation of radicals, which then propagate to form long polymer chains. The perfluorinated nature of the compound contributes to its high stability and resistance to degradation .

Properties

IUPAC Name

1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11/c7-1-2(8)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCWZRARCMLNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895218
Record name 1-(1,2-Difluoroethenyl)perfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66249-21-6
Record name 1-(1,2-Difluoroethenyl)perfluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Perfluorohex-1-ene
Reactant of Route 2
Reactant of Route 2
1H-Perfluorohex-1-ene
Reactant of Route 3
1H-Perfluorohex-1-ene
Reactant of Route 4
1H-Perfluorohex-1-ene
Reactant of Route 5
1H-Perfluorohex-1-ene
Reactant of Route 6
1H-Perfluorohex-1-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.